2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a methylcyclohexyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide typically involves the reaction of 4-bromophenol with 2-methylcyclohexylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-methylcyclohexyl)acetamide
- 2-(4-iodophenoxy)-N-(2-methylcyclohexyl)acetamide
Uniqueness
2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H20BrNO2 |
---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C15H20BrNO2/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h6-9,11,14H,2-5,10H2,1H3,(H,17,18) |
InChI Key |
HGBUYDCXPCVYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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